

# A Comparative Guide to the Efficacy of Q702 in Preclinical Cancer Models

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## Compound of Interest

Compound Name: UK51656

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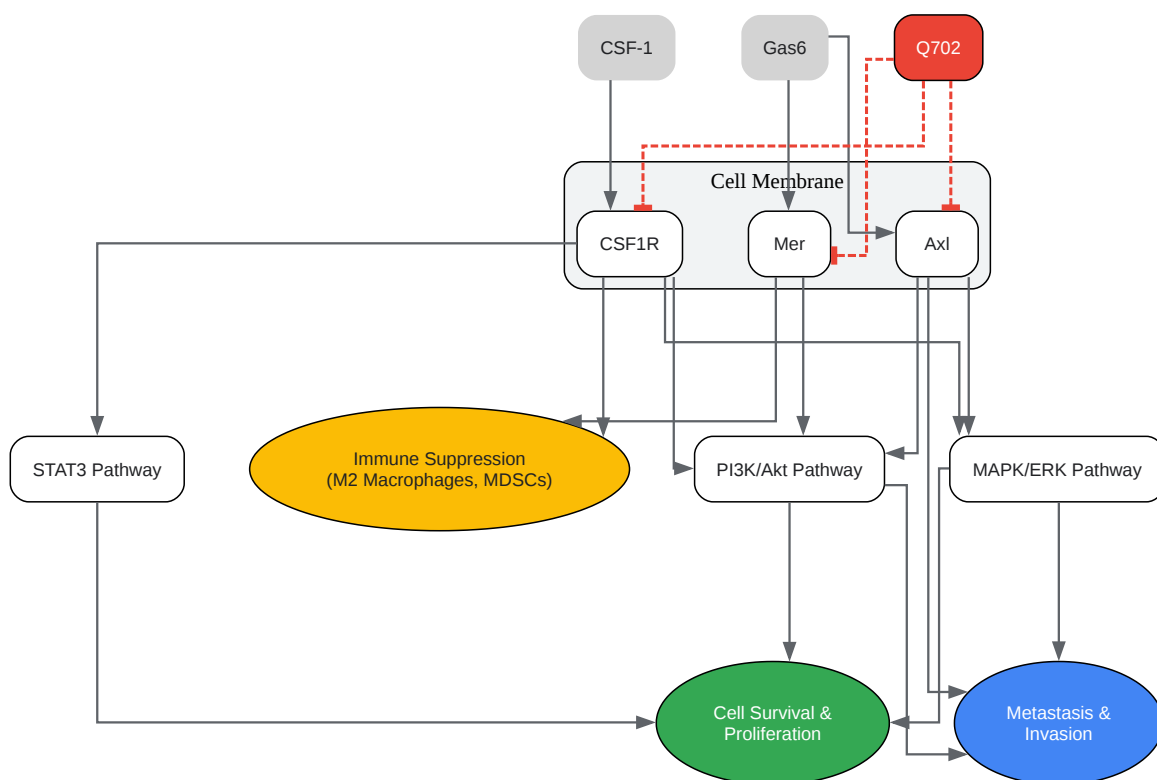
This guide provides a comprehensive cross-validation of the efficacy of Q702, a novel Axl/Mer/CSF1R kinase inhibitor, in various preclinical cancer models. The performance of Q702 is objectively compared with alternative therapeutic agents, supported by experimental data to inform future research and development.

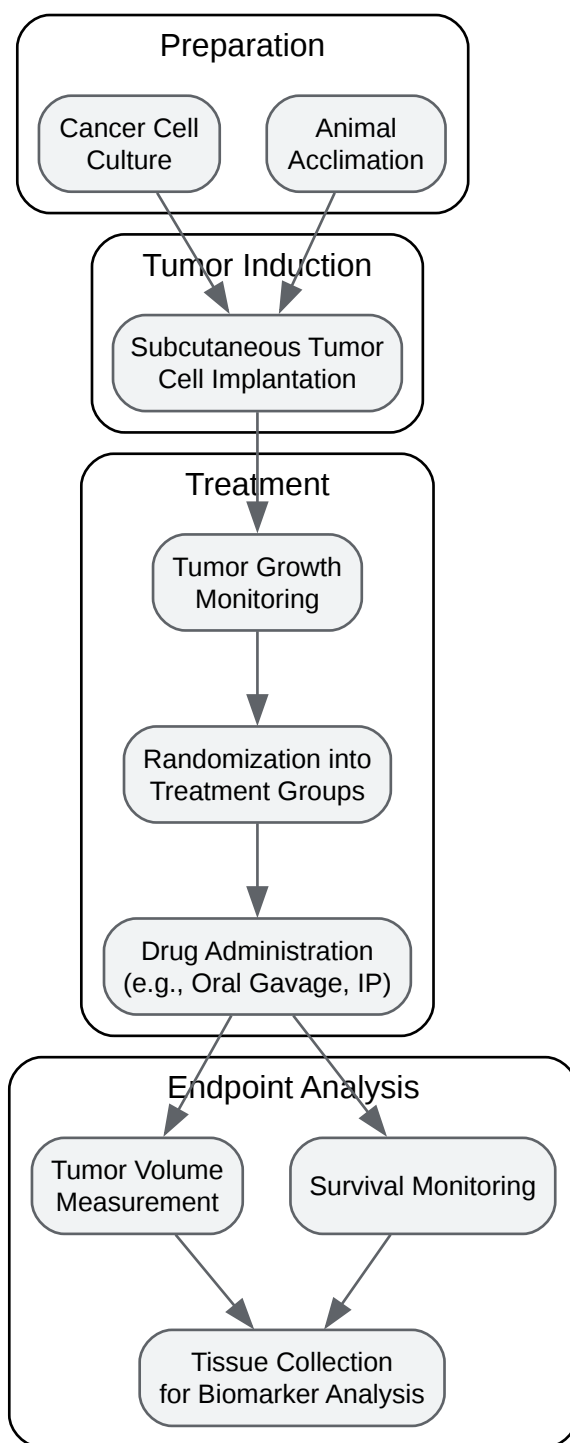
## Introduction

Q702 is an orally administered small molecule inhibitor that selectively targets the receptor tyrosine kinases Axl, Mer, and CSF1R.<sup>[1]</sup> These kinases are implicated in promoting an immunosuppressive tumor microenvironment (TME) by influencing tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), as well as by reducing antigen presentation on tumor cells.<sup>[1]</sup> By inhibiting these targets, Q702 aims to modulate the TME, leading to enhanced CD8+ T cell activation and increased tumor cell antigen presentation, thereby exerting anti-tumor effects.<sup>[1]</sup> This guide evaluates the preclinical efficacy of Q702 as a monotherapy and in combination with immunotherapy, benchmarked against other targeted therapies and standard-of-care chemotherapy.

## Signaling Pathway of Axl/Mer/CSF1R Inhibition by Q702

The signaling cascade initiated by the activation of Axl, Mer, and CSF1R plays a crucial role in cell survival, proliferation, and immune evasion. Q702 intervenes by blocking the kinase activity of these receptors, thereby inhibiting downstream signaling pathways.





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## References

- 1. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
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